N-methyl-1-quinolin-8-ylmethanamine;oxalic acid
CAS No.: 1185690-45-2
Cat. No.: VC8056153
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185690-45-2 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 |
| IUPAC Name | N-methyl-1-quinolin-8-ylmethanamine;oxalic acid |
| Standard InChI | InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | KYRZDCAFOAKDQU-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O |
| Canonical SMILES | CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two primary components:
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N-Methyl-1-(quinolin-8-yl)methanamine: A tertiary amine featuring a quinoline ring substituted at the 8-position with a methylaminomethyl group.
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Oxalic acid: A dicarboxylic acid that forms a hemioxalate salt with the amine, stabilizing the structure through ionic interactions.
The quinoline moiety provides a planar aromatic system, while the methylaminomethyl side chain introduces basicity and steric bulk. The hemioxalate salt formation reduces the compound’s volatility and enhances its crystallinity, facilitating purification and handling.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1185690-45-2 |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | N-methyl-1-quinolin-8-ylmethanamine; oxalic acid |
| SMILES | CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Storage Conditions | Ambient, protected from light |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): The proton NMR spectrum displays signals for the quinoline aromatic protons (δ 7.2–8.9 ppm), methylaminomethyl group (δ 2.3–3.1 ppm), and oxalate protons (δ 4.1 ppm for acidic protons).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 262.26, consistent with the molecular weight.
Synthesis and Purification
Synthetic Pathways
The synthesis involves two stages:
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Preparation of N-Methyl-1-(quinolin-8-yl)methanamine:
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Salt Formation with Oxalic Acid:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH₃CN, CH₃OH, rt, 12 h | 78 |
| Salt Formation | Oxalic acid, EtOH, 60°C, 2 h | 95 |
Purification Techniques
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Recrystallization: Ethanol/water mixtures (3:1) are optimal for obtaining high-purity crystals.
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials .
Biological and Pharmacological Activities
Antibacterial and Antifungal Effects
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Gram-positive Bacteria: MIC values of 12.5–25 μg/mL against Staphylococcus aureus have been reported for related quinoline amines .
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Candida albicans: Moderate activity (MIC = 50 μg/mL) due to membrane disruption via lipophilic quinoline interactions .
Anticancer Screening
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In vitro Cytotoxicity: IC₅₀ values of 8–15 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Mechanism: Downregulation of Bcl-2 and activation of caspase-3, inducing apoptosis .
Applications in Drug Development
Lead Optimization
The compound serves as a precursor for:
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Chimeric Molecules: Hybrids with cinnamic acid or ferulic acid enhance antioxidant and anti-inflammatory activities (e.g., compound 11e in PMC study ).
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Metal Complexes: Coordination with Cu(II) or Zn(II) improves DNA intercalation and topoisomerase inhibition .
Formulation Strategies
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Nanoparticulate Delivery: Encapsulation in PLGA nanoparticles increases bioavailability by 40% in rat models.
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Prodrug Design: Esterification of the oxalate moiety enables targeted release in acidic tumor microenvironments.
Comparative Analysis with Analogues
Table 3: Comparison with Related Quinoline Derivatives
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